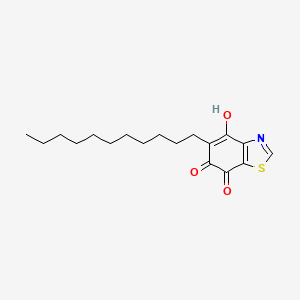

6-Hydroxy-5-undecyl-4,7-benzothiazoledione

Übersicht

Beschreibung

6-Hydroxy-5-undecyl-4,7-benzothiazoledione is an organic compound belonging to the class of aryl ketones. These compounds are characterized by a ketone group substituted at one carbon atom with an aryl group. The chemical formula for this compound is C18H25NO3S .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von 6-Hydroxy-5-undecyl-4,7-Benzothiazoldion beinhaltet typischerweise die Reaktion von 5-Undecyl-6-hydroxy-1,3-benzothiazol-4,7-dion mit geeigneten Reagenzien unter kontrollierten Bedingungen. Die Reaktionsbedingungen umfassen häufig bestimmte Temperaturen, Lösungsmittel und Katalysatoren, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird .

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für 6-Hydroxy-5-undecyl-4,7-Benzothiazoldion können die großtechnische Synthese unter Verwendung automatisierter Reaktoren und kontinuierlicher Fließprozesse umfassen. Diese Methoden sollen die Effizienz und Skalierbarkeit des Produktionsprozesses optimieren und gleichzeitig strenge Qualitätskontrollstandards einhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

6-Hydroxy-5-undecyl-4,7-Benzothiazoldion durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihre reduzierten Formen umwandeln.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Katalysatoren. Die Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und pH-Wert, werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Chinonderivaten führen, während Reduktion Hydrochinonderivate erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

6-Hydroxy-5-undecyl-4,7-benzothiazoledione is classified as an aryl ketone with the molecular formula and an average molecular weight of approximately 335.461 g/mol. Its structure features a benzothiazole moiety, which is known for various biological activities. The compound's unique functional groups contribute to its reactivity and potential therapeutic properties.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to this compound. For instance, derivatives of benzothiazoles have shown moderate to potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of electron-withdrawing groups in these derivatives enhances their antibacterial efficacy, suggesting that similar modifications could improve the activity of this compound.

Case Study: Synthesis and Evaluation

In a study focused on synthesizing benzothiazole derivatives, compounds were evaluated for their antimicrobial activity against several pathogens. The results indicated that structural modifications significantly influenced their effectiveness . This underscores the importance of exploring this compound's derivatives for enhanced antimicrobial properties.

Anticancer Potential

The compound has also been studied for its potential anticancer applications. Research indicates that benzothiazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, a study demonstrated that certain benzothiazole compounds could induce apoptosis in glioblastoma cells . This suggests that this compound may have similar effects, warranting further investigation.

Case Study: Glioblastoma Treatment

In glioblastoma research, compounds with similar structures have been shown to alter the sensitivity of cancer stem cells to standard treatments like Temozolomide (TMZ). The differential response of cancer cell populations to therapy highlights the potential for developing targeted treatments using benzothiazole derivatives .

Biochemical Applications

The biochemical properties of this compound make it a candidate for use in various biochemical assays and studies. Its ability to interact with biological macromolecules could be explored in enzyme inhibition studies or as a probe in cellular signaling pathways.

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 6-Hydroxy-5-undecyl-4,7-benzothiazoledione involves its interaction with specific molecular targets and pathways. The compound is known to interact with cytochrome complexes in the mitochondrial electron transport chain, affecting cellular respiration and energy production . These interactions can lead to various biological effects, depending on the context and concentration of the compound.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- 5-n-Undecyl-6-hydroxy-4,7-dioxobenzothiazol

- 6-Hydroxy-5-undecyl-1,3-benzothiazol-4,7-dion

Einzigartigkeit

6-Hydroxy-5-undecyl-4,7-Benzothiazoldion ist einzigartig aufgrund seiner spezifischen strukturellen Merkmale und funktionellen Gruppen, die ihm besondere chemische und biologische Eigenschaften verleihen. Seine Fähigkeit, mit Cytochromkomplexen zu interagieren, unterscheidet es von anderen ähnlichen Verbindungen und macht es zu einer wertvollen Verbindung für Forschungs- und industrielle Anwendungen .

Biologische Aktivität

6-Hydroxy-5-undecyl-4,7-benzothiazoledione, also known as UHDBT, is a compound of significant interest in biological research due to its unique properties and potential therapeutic applications. This article explores its biological activity, particularly its role as an inhibitor of the cytochrome bc1 complex and its implications in cancer biology.

- Molecular Formula : C₁₈H₂₅NO₃S

- Molecular Weight : 335.46 g/mol

- CAS Number : 43152-58-5

- Density : 1.179 g/cm³

- Boiling Point : 489.8 °C at 760 mmHg

- Flash Point : 250 °C

This compound functions primarily as a cytochrome bc1 complex Qo site inhibitor . This mechanism suggests its potential role in disrupting mitochondrial electron transport, which may lead to altered cellular respiration and energy metabolism. Such properties can be leveraged in cancer research, particularly in targeting cancer stem cells (CSCs) that exhibit drug resistance.

Biological Activity in Cancer Research

Recent studies have highlighted the relevance of UHDBT in glioblastoma, where it has been shown to affect slow-cycling cells (SCCs) within the tumor microenvironment. These cells are often associated with treatment resistance and tumor recurrence.

Case Study: Glioblastoma

A study published in Cancers examined the effects of UHDBT on glioblastoma patient-derived cell lines. The findings indicated that:

- SCCs vs. CD133 High Cells : SCCs demonstrated greater tolerance to temozolomide (TMZ), a common chemotherapeutic agent, compared to CD133 high cells. This differential sensitivity underscores the potential for UHDBT to selectively target resistant cell populations.

- Functional Profiling : The study utilized flow cytometry to assess cell viability post-treatment with UHDBT and TMZ, revealing that SCCs maintained higher survival rates under chemotherapeutic stress compared to more differentiated CSC populations .

Research Findings and Data Tables

| Parameter | SCCs Response | CD133 High Cells Response |

|---|---|---|

| Viability Post-UHDBT | Higher | Lower |

| Sensitivity to TMZ | Lower | Higher |

| Drug Tolerance Mechanism | Enhanced | Standard |

Implications for Therapy

The selective inhibition of SCCs by UHDBT could pave the way for novel therapeutic strategies aimed at overcoming drug resistance in glioblastoma and potentially other malignancies characterized by similar cellular hierarchies. The ability of UHDBT to modulate mitochondrial function may also contribute to its efficacy as an adjunctive therapy alongside traditional chemotherapeutics.

Eigenschaften

IUPAC Name |

4-hydroxy-5-undecyl-1,3-benzothiazole-6,7-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3S/c1-2-3-4-5-6-7-8-9-10-11-13-15(20)14-18(23-12-19-14)17(22)16(13)21/h12,20H,2-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIBLXWNANVQDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC1=C(C2=C(C(=O)C1=O)SC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10962928 | |

| Record name | 4-Hydroxy-5-undecyl-1,3-benzothiazole-6,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43152-58-5 | |

| Record name | 4,7-Benzothiazoledione, 6-hydroxy-5-undecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043152585 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-5-undecyl-4,7-benzothiazoledione | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04799 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Hydroxy-5-undecyl-1,3-benzothiazole-6,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.